Cas no 851411-36-4 (4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide)

4-Ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a synthetic organic compound featuring a chromenopyridine core linked to a substituted benzamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The ethoxy and methyl substituents enhance solubility and metabolic stability, while the fused chromenopyridine system provides rigidity for selective target binding. This compound may serve as an intermediate in pharmaceutical research, enabling the development of novel therapeutics. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Suitable for controlled laboratory use under appropriate safety protocols.
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide structure
851411-36-4 structure
商品名:4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide
CAS番号:851411-36-4
MF:C22H18N2O4
メガワット:374.389325618744
CID:5914462
PubChem ID:5147646

4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide
    • HMS2256C11
    • AKOS024587665
    • SMR000016284
    • 4-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
    • 851411-36-4
    • 4-ethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
    • MLS000101708
    • AB00433485-04
    • 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
    • CHEMBL1491622
    • F0614-0054
    • Benzamide, 4-ethoxy-N-(4-methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridin-2-yl)-
    • インチ: 1S/C22H18N2O4/c1-3-27-15-10-8-14(9-11-15)21(25)24-18-12-13(2)19-20(23-18)16-6-4-5-7-17(16)28-22(19)26/h4-12H,3H2,1-2H3,(H,23,24,25)
    • InChIKey: NGOSESDQPKFNNV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N=C2C3=CC=CC=C3OC(=O)C2=C(C)C=1)(=O)C1=CC=C(OCC)C=C1

計算された属性

  • せいみつぶんしりょう: 374.12665706g/mol
  • どういたいしつりょう: 374.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 575
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 77.5Ų

じっけんとくせい

  • 密度みつど: 1.325±0.06 g/cm3(Predicted)
  • ふってん: 541.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.66±0.20(Predicted)

4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0614-0054-20mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0614-0054-30mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0614-0054-15mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0614-0054-2mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0614-0054-5μmol
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0614-0054-25mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0614-0054-4mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0614-0054-10μmol
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0614-0054-3mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0614-0054-40mg
4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
851411-36-4 90%+
40mg
$140.0 2023-05-17

4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide 関連文献

4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamideに関する追加情報

Introduction to Compound with CAS No. 851411-36-4 and Product Name: 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide

The compound with the CAS number 851411-36-4 and the product name 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an ethoxy substituent, a benzamide moiety, and a chromeno[4,3-bpyridine] core, which collectively contribute to its unique chemical properties and biological relevance.

Recent research in the domain of medicinal chemistry has highlighted the importance of chromeno[4,3-bpyridine] derivatives as pharmacophores. These structures have shown promise in various pharmacological assays, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial applications. The presence of the 5H-chromeno[4,3-bpyridine] scaffold in 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide suggests that this compound may exhibit similar biological activities. Moreover, the incorporation of a methyl group at the 4-position and an oxo group at the 5-position further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential as a lead structure for drug development. The benzamide moiety is a well-known pharmacophore that is frequently encountered in approved drugs due to its ability to interact with various enzymes and receptors. In 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide, the benzamide group is linked to the chromeno[4,3-bpyridine] core through a nitrogen atom, forming a highly conjugated system. This conjugation not only imparts stability to the molecule but also enhances its potential for electronic interactions with biological targets.

The ethoxy substituent at the para position relative to the benzamide group introduces additional polarity to the molecule, which can influence its solubility and permeability across biological membranes. These properties are critical for determining the compound's pharmacokinetic profile and overall efficacy as a drug candidate. Furthermore, the methyl group at the 4-position of the chromeno[4,3-bpyridine] ring may serve as a hydrophobic anchor, facilitating interactions with lipid-rich environments such as cell membranes or specific binding pockets on proteins.

Current research in synthetic chemistry has focused on developing efficient methodologies for constructing complex heterocyclic frameworks like those found in 4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl}benzamide. Advances in transition-metal-catalyzed reactions have enabled more streamlined synthetic routes, reducing both reaction times and byproduct formation. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in forming carbon-carbon bonds within these intricate molecular architectures. Such methodologies not only enhance synthetic efficiency but also allow for greater structural diversity during lead optimization.

The biological evaluation of 851411-36-4 has been accompanied by computational studies aimed at predicting its binding modes and affinity for potential targets. Molecular docking simulations have been particularly useful in identifying key interactions between this compound and target proteins. These studies often reveal insights into how structural modifications can be made to improve binding affinity or selectivity. For example, fine-tuning the electronic properties of the chromeno[4,3-bpyridine] core by introducing additional substituents may enhance interactions with specific enzymes or receptors.

In addition to computational studies, experimental approaches such as enzyme inhibition assays and cell-based assays have been employed to assess the biological activity of 851411-36-4. Initial results suggest that this compound exhibits promising activity against certain enzymes implicated in inflammatory responses and cancer progression. The exact mechanisms by which it exerts these effects are still under investigation but may involve modulation of signaling pathways or direct inhibition of target enzymes.

The synthesis of analogs derived from 851411-36-4 represents another avenue for exploring its therapeutic potential. By systematically varying substituents on different parts of the molecule, researchers can generate libraries of compounds with tailored properties. High-throughput screening (HTS) techniques have been particularly valuable in this context, allowing for rapid evaluation of large collections of compounds for biological activity. Such approaches have accelerated hit identification and lead optimization processes in drug discovery.

The role of natural product-inspired scaffolds cannot be overstated in modern drug development. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The chromeno[4,3-bpyridine] core found in 851411-36-4 shares similarities with structures found in certain natural products known for their pharmacological effects. This connection suggests that further exploration may uncover additional bioactive compounds within this chemical space.

Future directions in research involving 851411-36-4 may include exploring its potential as an inhibitor or modulator of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes and are often considered challenging targets for small-molecule intervention. However, recent advances in drug design have shown that molecules like this one can effectively disrupt PPIs by binding to specific interfaces between interacting proteins.

The development of novel analytical techniques has also contributed to our understanding of this compound's behavior both in vitro and in vivo. Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information about metabolites formed after administration into living systems (metabolomics). Mass spectrometry (MS) offers high sensitivity for detecting trace amounts of compounds or their degradation products over time (PK/PD studies).

In conclusion,851411 - 36 - 44 - ethoxy - N - { 44 - methyl - 55 - oxo - 55H - chromeno44 ,33bpyridin22yl } benzamide stands out as an intriguing candidate for further exploration within pharmaceutical chemistry . Its unique structural features , combined with promising preliminary biological data , make it worthy subject additional study . As research progresses , we expect more insights into its therapeutic potential applications across various disease indications . p >

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